molecular formula C9H12N2OS B14807940 5-Cyclopropoxy-2-(methylthio)pyridin-3-amine

5-Cyclopropoxy-2-(methylthio)pyridin-3-amine

Cat. No.: B14807940
M. Wt: 196.27 g/mol
InChI Key: VPMNITCSVORXAG-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 g/mol It is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Grignard reagents and pyridine N-oxides . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as manganese(III) acetylacetonate (Mn(acac)3) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-2-(methylsulfanyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropoxy group and a methylsulfanyl group on the pyridine ring makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

5-cyclopropyloxy-2-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C9H12N2OS/c1-13-9-8(10)4-7(5-11-9)12-6-2-3-6/h4-6H,2-3,10H2,1H3

InChI Key

VPMNITCSVORXAG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)OC2CC2)N

Origin of Product

United States

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